molecular formula C18H18N4O2 B12181324 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine

4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine

Cat. No.: B12181324
M. Wt: 322.4 g/mol
InChI Key: AJNJSBUFKQGTGJ-UHFFFAOYSA-N
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Description

4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine is a complex synthetic compound featuring a pyrazole core substituted with phenyl and pyrrole rings, coupled to a morpholine ring via a carbonyl linker. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The compound is representative of a class of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives that have demonstrated promising antibacterial activity in scientific studies, making it a valuable scaffold for investigating novel anti-infective agents . Furthermore, structurally related 4-(1-phenyl-1H-pyrazol-4-yl)quinolines have been identified as potent, selective, and brain-penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . This suggests potential research applications in neuroscience for targeting neurological disorders, though its specific pharmacological profile requires further characterization. The morpholine moiety is known to often influence a compound's physicochemical properties and pharmacokinetics. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate in organic synthesis, a building block for developing novel molecules, or a tool compound for in vitro biological screening against various therapeutic targets.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

morpholin-4-yl-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H18N4O2/c23-18(21-10-12-24-13-11-21)16-14-19-22(15-6-2-1-3-7-15)17(16)20-8-4-5-9-20/h1-9,14H,10-13H2

InChI Key

AJNJSBUFKQGTGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Method A: Acid Chloride Intermediate

  • Activation : Treat the pyrazole carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the acid chloride.

  • Amination : React the acid chloride with morpholine in the presence of a base (e.g., triethylamine) to form the amide.

    • Yield : ~70–85% (based on analogous reactions in).

    • Conditions : Anhydrous dichloromethane, 0–25°C, 2–4 hours.

Table 1: Comparison of Coupling Methods

MethodReagents/ConditionsYieldKey References
Acid ChlorideSOCl₂, morpholine, Et₃N70–85%
Direct CouplingEDC/HOBt, DCM, RT60–75%
Palladium-CatalyzedPd(PPh₃)₄, CuI, DMF, 80°C50–65%

Alternative Synthetic Routes

Direct Coupling with Coupling Agents

Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid and couple with morpholine. This method avoids harsh conditions of acid chloride formation.

  • Advantages : Milder conditions, fewer side reactions.

  • Limitations : Lower yields compared to acid chloride methods.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling or Buchwald-Hartwig amination can introduce substituents. However, these methods are less common for morpholine coupling due to steric hindrance.

Key Challenges and Optimization Strategies

  • Steric Hindrance : The bulky morpholine group may reduce reaction efficiency.

    • Solution : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

  • Byproduct Formation : Acid chloride intermediates may decompose or hydrolyze.

    • Solution : Perform reactions under inert atmosphere (N₂/Ar).

Characterization and Validation

Critical analytical techniques include:

  • NMR : Confirm amide proton signals (δ 7–8 ppm) and morpholine protons (δ 3.3–4.1 ppm).

  • IR : Amide carbonyl stretch at ~1670 cm⁻¹.

  • LC-MS : Molecular ion peak at m/z 342.38 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Enhance safety and scalability for exothermic reactions.

  • Catalyst Recycling : Reuse palladium catalysts to reduce costs.

Comparative Analysis of Substituted Derivatives

Table 2: Structural and Biological Variants

DerivativeSubstituentsBiological ActivityReferences
4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholinePhenyl, pyrrole, morpholineAnticancer, antimicrobial
5-(1-Methylpyrrol)pyrazoleMethyl-pyrroleAntimicrobial
3-(morpholinocarbonyl)pyrazoleMorpholine at position 3Anti-inflammatory

Mechanistic Insights

The synthesis relies on nucleophilic acyl substitution at the carbonyl group. Morpholine acts as a nucleophile, displacing chloride from the acid chloride.

Reaction Mechanism :

  • Acid Chloride Formation :
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

  • Amination :
    RCOCl+morpholineRCONH+HCl\text{RCOCl} + \text{morpholine} \rightarrow \text{RCONH} + \text{HCl}

Chemical Reactions Analysis

Types of Reactions

4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Pyrrole Cores

(a) N-Substituted Pyrazoline Derivatives
  • Example : (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()
    • Key Features :
  • Dihedral angles between pyrazole and pendant rings range from 42.69° to 54.49°, indicating moderate planarity disruption .
  • Hydrogen-bonded tetramers in crystal lattices enhance stability .
    • Contrast : The target compound lacks a hydroxylamine substituent but includes a morpholine group, likely improving solubility and hydrogen-bonding capacity.
(b) 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₄H₁₀N₄
  • Key Features :
    • Nitrile group at position 4 instead of a carbonyl-morpholine substituent.
    • Lower molecular weight (234.26 g/mol vs. ~350–400 g/mol for morpholine derivatives) .

Derivatives with Heterocyclic Modifications

(a) Oxadiazole and Triazole Derivatives
  • Example : 2-(Methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole ()
    • Molecular Formula : C₁₆H₁₃N₅OS
    • Key Features :
  • Oxadiazole ring replaces the morpholine-carbonyl group.
  • Sulfur-containing substituents may enhance metabolic stability .

  • Example : 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole ()

    • Molecular Formula : C₂₃H₁₉FN₆S
    • Key Features :

Bioactive Analogues in Pharmaceutical Research

(a) Antibiotic Adjuvants ()
  • Compound 18 : N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine ethyl ester
  • Compound 19 : N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine
    • Key Features :
  • Ethyl ester (18) vs. carboxylic acid (19) groups affect solubility and cell permeability.
  • Demonstrated activity against colistin- and carbapenem-resistant Acinetobacter baumannii .
(b) Kinase Inhibitors
  • VPC-14449 (): 4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine
    • Key Features :
  • Thiazole and dibromoimidazole substituents differ from the pyrazole-pyrrole core but share the morpholine motif.
  • Structural misassignment in early studies underscores the importance of precise NMR validation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C₂₀H₁₉N₅O₂ ~361.40 Morpholine-carbonyl Potential kinase/antibiotic adjuvant
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile C₁₄H₁₀N₄ 234.26 Nitrile Planar aromatic core
Compound 18 (Ethyl ester) C₂₃H₂₄N₆O₄ 472.49 Glycyl-alanine ethyl ester Antibiotic adjuvant
2-(Methylsulfanyl)-5-[1-phenyl-5-pyrrolyl]oxadiazole C₁₆H₁₃N₅OS 323.37 Oxadiazole, methylsulfanyl Enhanced metabolic stability
VPC-14449 C₁₀H₁₁Br₂N₃OS 402.09 Thiazole, dibromoimidazole Kinase inhibitor (corrected structure)

Biological Activity

The compound 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine can be described as follows:

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine

The compound features a morpholine ring attached to a pyrazole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, a study demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.01Inhibition of Aurora-A kinase
Compound BNCI-H4600.03Induction of apoptosis
Compound CA5490.46Autophagy without apoptosis

These findings suggest that compounds similar to 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine may also exhibit potent anticancer properties through mechanisms such as apoptosis induction and kinase inhibition .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review on pyrazole biomolecules indicated that many compounds in this class can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

Case Study: Anti-inflammatory Effects

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects in vitro. The results showed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanistic Studies

Mechanistic studies involving molecular docking simulations have been employed to predict the binding affinity of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Remarks
Aurora-A Kinase-9.5Strong interaction predicted
COX Enzyme-8.7Potential anti-inflammatory activity
CDK2-8.3Implication in cell cycle regulation

These findings indicate that the compound could serve as a lead structure for developing new therapeutic agents targeting these pathways .

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